2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile
Overview
Description
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 g/mol . It is a solid substance that is typically stored under inert atmosphere at room temperature . This compound is used in various fields of scientific research due to its unique chemical properties.
Scientific Research Applications
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile is utilized in a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of more complex organic molecules . In biology and medicine, it is used in the development of pharmaceuticals and other bioactive compounds . Additionally, this compound finds applications in the industrial sector, particularly in the production of specialty chemicals and materials .
Safety and Hazards
Mechanism of Action
Pharmacokinetics
Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound, but further studies are needed to confirm these predictions.
Result of Action
The molecular and cellular effects of 2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile’s action are currently unknown . Future research will hopefully shed light on these effects and contribute to our understanding of this compound’s potential therapeutic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures and in an inert atmosphere . .
Biochemical Analysis
Biochemical Properties
2-(5-Bromo-3-fluoropyridin-2-YL)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. For instance, it has been identified as a CYP1A2 inhibitor . This interaction can lead to changes in the metabolism of other compounds processed by this enzyme.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to permeate the blood-brain barrier, indicating its potential impact on neuronal cells . Additionally, its high gastrointestinal absorption suggests significant effects on intestinal cells and related metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of CYP1A2, which is involved in the metabolism of various drugs and endogenous compounds . This inhibition can lead to altered levels of these substances in the body, affecting overall cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses can cause significant changes in liver enzyme levels, indicating potential hepatotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP1A2, affecting the metabolism of other compounds . This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its high gastrointestinal absorption and ability to permeate the blood-brain barrier . These properties suggest that the compound can accumulate in various tissues, potentially leading to localized effects.
Preparation Methods
The synthesis of 2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-3-fluoropyridine with acetonitrile under specific conditions . The reaction typically requires the presence of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions . Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. For example, in substitution reactions, the bromine atom can be replaced by other functional groups using appropriate nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
2-(5-Bromo-3-fluoropyridin-2-yl)acetonitrile can be compared with other similar compounds, such as 2-(5-bromo-2-fluoropyridin-3-yl)acetonitrile and 2-amino-3-bromo-5-fluoropyridine . These compounds share similar structural features but differ in the position of the substituents on the pyridine ring. The unique arrangement of substituents in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(5-bromo-3-fluoropyridin-2-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJBIRWYBFXNFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CC#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277622 | |
Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831203-14-6 | |
Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=831203-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-fluoro-2-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001277622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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